Molecular Weight and Physicochemical Profile Differentiation vs. N‑Phenyl Analog
The target compound (MW = 338.4 g mol⁻¹) is significantly smaller than the closely related N‑phenyl‑3‑(2‑(o‑tolyloxy)acetamido)benzofuran‑2‑carboxamide (CAS 887889‑60‑3, MW = 414.5 g mol⁻¹), providing a lower molecular weight that may confer advantages in ligand efficiency and permeability [REFS‑1][REFS‑2]. The difference of 76.1 g mol⁻¹ arises from the replacement of the N‑phenyl substituent with a primary amide, which also increases hydrogen‑bond donor count from 1 to 2, potentially enhancing solubility but reducing passive membrane diffusion. These distinct physicochemical properties mean that the two compounds cannot be considered interchangeable in biological screens without re‑optimization of the assay conditions.
| Evidence Dimension | Molecular weight and hydrogen-bond donor count |
|---|---|
| Target Compound Data | MW = 338.4 g mol⁻¹, HBD = 2, HBA = 6 |
| Comparator Or Baseline | N-phenyl-3-(2-(o-tolyloxy)acetamido)benzofuran-2-carboxamide (CAS 887889-60-3): MW = 414.5 g mol⁻¹, HBD = 1, HBA = 6 |
| Quantified Difference | ΔMW = 76.1 g mol⁻¹; ΔHBD = 1 |
| Conditions | Calculated from molecular formulas and chemical structures |
Why This Matters
Procurement decisions for fragment-based screening or lead optimization must account for ligand efficiency metrics; the lower MW and higher HBD of the target compound position it as a more fragment-like starting point compared to the larger N-phenyl analog.
